5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
5-Chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy substitution on the benzene ring and a pyridinylmethyl group linked to a thiophene moiety at the sulfonamide nitrogen. Sulfonamides are well-documented for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties . For instance, compounds like 5-chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (17) (MW: 509.06) from demonstrate the importance of substituent diversity in modulating receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-14-7-6-13(18)10-16(14)25(21,22)20-11-12-4-2-8-19-17(12)15-5-3-9-24-15/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSBWDUNPXTFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene-pyridine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Introduction of the benzenesulfonamide group: The thiophene-pyridine intermediate is then reacted with a chloromethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The thiophene and pyridine moieties can undergo oxidation and reduction under appropriate conditions.
Coupling reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation of the thiophene moiety can produce a sulfone derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H15ClN2O3S
- Molecular Weight : 394.9 g/mol
- IUPAC Name : 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
Anticancer Activity
Research indicates that compounds containing sulfonamide moieties, like this compound, exhibit promising anticancer properties. Studies have shown that sulfonamides can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfonamide derivatives in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The compound's structure suggests potential effectiveness against a range of bacterial infections. In vitro studies have demonstrated that similar sulfonamide compounds can inhibit bacterial growth by blocking folate synthesis pathways, which are crucial for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides have been documented extensively. The compound may exert these effects by inhibiting cyclooxygenase enzymes, thus reducing the production of pro-inflammatory mediators . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the methylation of 5-chlorosalicylic acid and subsequent reactions with thiophene and pyridine derivatives. A notable patent describes a method for synthesizing related compounds through chlorosulfonation processes, which can yield high-purity products suitable for pharmaceutical applications .
Case Study 1: Anticancer Research
In a study investigating novel anticancer agents, researchers synthesized various sulfonamide derivatives, including the target compound. The derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutics. The findings suggested that modifications to the sulfonamide structure could enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Screening
A series of experiments evaluated the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent. Further studies aimed at understanding the mechanism of action are ongoing .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . Additionally, the thiophene-pyridine moiety can interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Modifications : The target compound’s thiophene-pyridinylmethyl group distinguishes it from analogs like Compound 17 (dihydrobenzofuran-piperidinylmethyl) and Intermediate (thiadiazole-pyridinyl). Thiophene’s electron-rich nature may enhance π-π interactions in receptor binding compared to dihydrobenzofuran or thiadiazole systems .
- Molecular Weight : The target compound (MW ~393.88) is lighter than Compound 17 (MW 509.06), suggesting improved bioavailability due to reduced steric hindrance .
Key Findings :
- Cytotoxicity : Thiadiazole derivatives (e.g., 7d ) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells, surpassing 5-fluorouracil in efficacy . The target compound’s thiophene moiety may similarly enhance anticancer activity through DNA intercalation or kinase inhibition.
- Broad Bioactivity : Simpler analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide highlight the sulfonamide scaffold’s versatility in drug discovery .
Biological Activity
5-Chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₂S |
| Molecular Weight | 372.9 g/mol |
| CAS Number | 1235104-03-6 |
This compound features a chloro group, a methoxy group, and a thiophene-pyridine moiety, which may contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Intermediates : Starting with thiophene and pyridine derivatives.
- Reaction with Benzoyl Chloride : Under basic conditions to yield the final product.
- Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are optimized for yield and purity.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that derivatives similar to this compound demonstrated promising activity against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, a study screened several analogs for their activity against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay. The results indicated that certain substituted analogs exhibited significant cytotoxic effects, with IC50 values suggesting potent inhibition of cancer cell growth . The mechanism of action appears to involve interference with key cellular pathways involved in proliferation and survival.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors related to bacterial growth or cancer cell proliferation.
- Cellular Uptake : Studies have shown increased uptake in cancer cells, leading to apoptosis.
- Molecular Interactions : Docking studies suggest binding affinity to targets such as extracellular signal-regulated kinase (ERK) pathways, which are crucial in cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that modifications in the structure significantly influenced antibacterial activity against MRSA, with some derivatives outperforming standard antibiotics .
- Cancer Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, showing effective inhibition rates and inducing morphological changes indicative of apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?
- Methodology :
- Coupling Reactions : Adapt protocols from benzenesulfonamide analogues (e.g., using EDC/HOAt for amide bond formation) .
- Solvent/Temperature Optimization : Test polar aprotic solvents (e.g., DCM, THF) at controlled temperatures (0–25°C) to minimize side reactions.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation. Yields for similar compounds range from 37–73%, suggesting iterative optimization of stoichiometry and reaction time is critical .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to verify substituent integration (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity via C/H/N/S percentages.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC.
- Stability Studies : Incubate at 25°C and 37°C, monitoring degradation via LC-MS over 24–72 hours. Adjust storage conditions (e.g., desiccated, -20°C) based on results.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-pyridine moiety in biological activity?
- Methodology :
- Analog Synthesis : Replace the thiophene ring with furan or phenyl groups and compare bioactivity (e.g., NLRP3 inflammasome inhibition) .
- Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., sulfonamide binding to ATP pockets in kinases) .
- Biological Assays : Test analogues in cell-based models (e.g., IL-1β release assays) to correlate structural changes with activity shifts .
Q. What computational strategies can predict target binding modes and metabolic pathways for this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets like NLRP3 or cytochrome P450 enzymes .
- ADMET Prediction : Apply tools like SwissADME to forecast permeability, hepatic metabolism, and toxicity risks.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) and validate with in vitro microsomal assays .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
- Dose-Response Analysis : Perform IC/EC titrations to account for potency variability.
- Orthogonal Assays : Confirm results using multiple methods (e.g., Western blot for protein expression and ELISA for cytokine levels) .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water) and solve structures using SHELX .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between sulfonamide and pyridine groups) to explain packing efficiency .
Q. How can researchers identify and characterize metabolites of this compound in preclinical models?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and analyze metabolites via LC-HRMS .
- Isotopic Labeling : Use -labeled precursors to trace metabolic pathways.
- In Vivo Studies : Administer to rodent models, collect plasma/urine, and correlate findings with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
